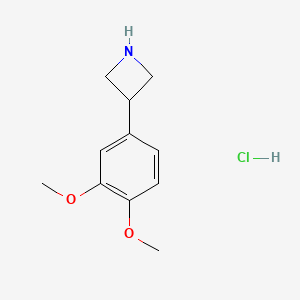

3-(3,4-Dimethoxyphenyl)azetidine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dimethoxyphenyl)azetidine hydrochloride: is a heterocyclic chemical compound with the molecular formula C11H16ClNO2 and a molecular weight of 229.7 g/mol. This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing ring, substituted with a 3,4-dimethoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride typically involves the reaction of phenylacetone with appropriate reagents to form the azetidine ring. One common method includes the use of dimethylamine and CuCl as catalysts, followed by borohydride reduction . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and efficiency.

化学反应分析

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine ring undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : Forms quaternary ammonium salts through alkylation.

-

Acylation : Reacts with acyl chlorides to yield amide derivatives (e.g., with acetyl chloride to form N-acetylazetidine derivatives) .

Example Reaction:

3-(3,4-Dimethoxyphenyl)azetidine HCl+CH3COClEt3NN-Acetyl derivative+HCl

Conditions : Conducted in dichloromethane with triethylamine as a base .

Ring-Opening Reactions

The strained azetidine ring opens under acidic or reductive conditions:

-

Acid-Catalyzed Hydrolysis : Generates γ-amino alcohols in aqueous HCl .

-

Reduction with LiAlH4 : Produces saturated pyrrolidine derivatives via ring expansion .

Mechanistic Insight :

Ring-opening proceeds through protonation at the nitrogen, followed by nucleophilic attack at the β-carbon .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group participates in EAS reactions:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4 | 3,4-Dimethoxy-5-nitrobenzene derivative | 68% | |

| Bromination | Br2/FeBr3 | 3,4-Dimethoxy-5-bromobenzene derivative | 72% |

Key Note : Methoxy groups direct electrophiles to the para position relative to themselves .

Oxidation Reactions

The methoxy groups and azetidine ring are susceptible to oxidation:

-

Methoxy to Quinone : Treatment with KMnO4 oxidizes the 3,4-dimethoxyphenyl group to a quinone structure .

-

Azetidine Ring Oxidation : Using CrO3 yields γ-lactam derivatives .

Example :

3-(3,4-Dimethoxyphenyl)azetidineKMnO4,H2O3,4-Dioxyquinone+NH3

Reductive Transformations

-

Catalytic Hydrogenation : Reduces the azetidine ring to a pyrrolidine system under H2/Pd-C .

-

Borohydride Reduction : Sodium borohydride selectively reduces imine intermediates during ring rearrangements .

Experimental Data :

| Substrate | Reductant | Product | Yield | Diastereoselectivity | Source |

|---|---|---|---|---|---|

| 3-(3,4-Dimethoxyphenyl)az |

科学研究应用

Medicinal Chemistry

Pharmacological Potential

The compound exhibits promising pharmacological properties, particularly in the modulation of neurotransmitter receptors. Research indicates that derivatives of azetidine, including 3-(3,4-dimethoxyphenyl)azetidine hydrochloride, can influence nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for developing treatments for nicotine dependence and cognitive disorders. For instance, related compounds have shown the ability to reduce nicotine self-administration in animal models, suggesting potential applications in smoking cessation therapies.

Anticancer Activity

Preliminary studies suggest that this compound may possess antiproliferative properties against various cancer cell lines. In vitro assays have indicated significant inhibition of cell growth in breast cancer cell lines like MCF-7, with IC50 values ranging from 0.1 to 10 μM. These findings position azetidine derivatives as potential lead compounds for further development in cancer therapeutics.

Antimicrobial Properties

Emerging evidence suggests that azetidine derivatives can exhibit antimicrobial activity against resistant bacterial strains. Compounds structurally similar to this compound have been reported to inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Neuropharmacology

Research has highlighted the potential of this compound in neuropharmacology, particularly concerning its effects on cognitive functions and addiction mechanisms. The interaction with nAChRs is particularly noteworthy as it could lead to novel treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Case Study 1: Nicotinic Receptor Modulation

In a study involving related azetidine compounds, it was found that the introduction of specific substituents significantly altered receptor binding profiles. This enhancement in selectivity for α4β2 nAChRs suggests that similar modifications in this compound could yield compounds with improved pharmacological profiles for treating nicotine dependence.

Case Study 2: Antiproliferative Effects

In vitro studies on azetidine derivatives indicated substantial antiproliferative effects against MCF-7 breast cancer cells. These derivatives exhibited significant inhibition of cell viability, reinforcing their potential as lead compounds for cancer drug development.

Summary of Biological Activities

作用机制

The mechanism of action of 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Azetidine: A simpler four-membered nitrogen-containing ring without additional substituents.

3-(3,4-Dimethoxyphenyl)aziridine: A three-membered ring analog with similar substituents.

3-(3,4-Dimethoxyphenyl)pyrrolidine: A five-membered ring analog with similar substituents.

Uniqueness: 3-(3,4-Dimethoxyphenyl)azetidine hydrochloride is unique due to its four-membered azetidine ring, which provides distinct reactivity and stability compared to other ring systems. This uniqueness makes it valuable in various research and industrial applications .

生物活性

3-(3,4-Dimethoxyphenyl)azetidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H18ClNO2, with a molecular weight of approximately 239.73 g/mol. The compound features an azetidine ring substituted with a dimethoxyphenyl group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors or modulators of various enzymes and receptors.

Target Enzymes

- Dihydrofolate Reductase (DHFR) : Some azetidine derivatives have been shown to inhibit DHFR, affecting folate metabolism and cellular proliferation.

- Signal Transduction Pathways : The compound may modulate pathways involved in cell growth and apoptosis, particularly in cancer cells .

Anticancer Properties

Studies have demonstrated that azetidine derivatives exhibit significant anticancer activity. For instance, this compound has been tested against various cancer cell lines:

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

Research also indicates potential antimicrobial properties. Compounds structurally related to this compound have shown efficacy against various bacterial strains, suggesting a possible role in treating infections .

Case Studies

-

Inhibition of STAT3 Signaling :

A study investigated the effects of azetidine derivatives on STAT3 signaling in breast cancer cells. The results indicated that these compounds could inhibit STAT3 activity, leading to reduced cell proliferation and increased apoptosis . -

Pks13 Inhibitor Screening :

In a screening campaign targeting Mycobacterium tuberculosis, azetidine amides were identified as potent inhibitors of the Pks13 enzyme. The study highlighted the improved potency and stability of these compounds compared to traditional antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, related compounds typically exhibit favorable properties such as good oral bioavailability and metabolic stability. Further studies are needed to elucidate the ADME (Absorption, Distribution, Metabolism, Excretion) characteristics specific to this compound.

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-13-10-4-3-8(5-11(10)14-2)9-6-12-7-9;/h3-5,9,12H,6-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHBBQALWLNPNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。